molecular formula C7H9ClN2O2 B11903996 2-Chloro-5-(2-methoxyethoxy)pyrazine

2-Chloro-5-(2-methoxyethoxy)pyrazine

Cat. No.: B11903996
M. Wt: 188.61 g/mol
InChI Key: NIPXYXQMCHZHQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

    Oxidation Reactions: Pyrazine N-oxides are the major products.

    Reduction Reactions: Reduced pyrazine derivatives are formed.

Scientific Research Applications

2-Chloro-5-(2-methoxyethoxy)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxyethoxy group on the pyrazine ring makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-5-(2-methoxyethoxy)pyrazine

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3

InChI Key

NIPXYXQMCHZHQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(C=N1)Cl

Origin of Product

United States

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